molecular formula C23H21N3O7 B2480262 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941950-14-7

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2480262
CAS No.: 941950-14-7
M. Wt: 451.435
InChI Key: IVCDPKTTYBCXCL-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound characterized by a multi-functional structure, integrating furan, tetrahydroquinoline, and nitrobenzamide groups. This intricate molecular architecture bestows the compound with distinct chemical and biological properties, making it a point of interest in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step reactions:

  • Formation of the furan-2-carbonyl intermediate: : The initial step might involve the preparation of the furan-2-carbonyl chloride through the reaction of furan with an acylating agent like oxalyl chloride.

  • Synthesis of the tetrahydroquinoline core: : This involves a Friedländer synthesis, wherein 2-aminobenzaldehyde undergoes cyclization with a ketone to form the tetrahydroquinoline structure.

  • Conjugation of intermediates: : The furan-2-carbonyl chloride is then reacted with the tetrahydroquinoline intermediate in the presence of a base, leading to N-substitution at the 1-position.

  • Formation of 4,5-dimethoxy-2-nitrobenzamide: : The final step incorporates a coupling reaction with 4,5-dimethoxy-2-nitrobenzoic acid, facilitated by condensation agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For large-scale synthesis, optimization of the reaction conditions and use of continuous flow reactors can enhance yield and purity:

  • Employing catalytic processes to streamline steps.

  • Utilizing automated control systems for precise temperature and pH regulation.

  • Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) for final product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential conversion of the tetrahydroquinoline ring to its corresponding quinoline derivative.

  • Reduction: : Reduction of the nitro group to an amino group using reagents like tin(II) chloride in hydrochloric acid.

  • Substitution: : Nucleophilic aromatic substitution at the nitrobenzamide segment, particularly at positions ortho to the nitro group.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, dichromate salts.

  • Reducing agents: : Tin(II) chloride, sodium dithionite.

  • Base catalysts: : Sodium hydroxide for substitution reactions.

Major Products

  • Quinoline derivatives.

  • Amino-substituted benzamides.

  • Various furan-quinoline conjugates.

Scientific Research Applications

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide has shown potential in:

  • Chemistry: : As a synthetic intermediate in organic synthesis.

  • Biology: : As a probe for studying enzyme interactions and receptor binding.

  • Medicine: : Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: : Used in the formulation of specialty chemicals and materials with specific electronic properties.

Mechanism of Action

The compound operates through several molecular mechanisms:

  • Enzyme inhibition: : Inhibits enzymes by forming stable complexes, affecting metabolic pathways.

  • Receptor modulation: : Binds to specific receptors, altering cellular signaling.

  • Redox cycling: : Engages in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in target cells.

Comparison with Similar Compounds

Compared to its analogs, such as N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide:

  • Unique Binding Affinity: : Exhibits higher specificity for certain biological targets.

  • Structural Variations: : The position of substituents impacts its chemical reactivity and biological activity.

  • Improved Solubility and Stability: : Enhanced pharmacokinetic properties.

List of Similar Compounds

  • N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide.

  • N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)-4,5-dimethoxy-2-nitrobenzamide.

  • N-(1-(furan-2-carbonyl)-quinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide.

This gives a thorough exploration of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide from various angles, encapsulating its synthesis, reactions, applications, and comparisons. Quite a mouthful, eh?

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7/c1-31-20-12-16(18(26(29)30)13-21(20)32-2)22(27)24-15-8-7-14-5-3-9-25(17(14)11-15)23(28)19-6-4-10-33-19/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCDPKTTYBCXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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